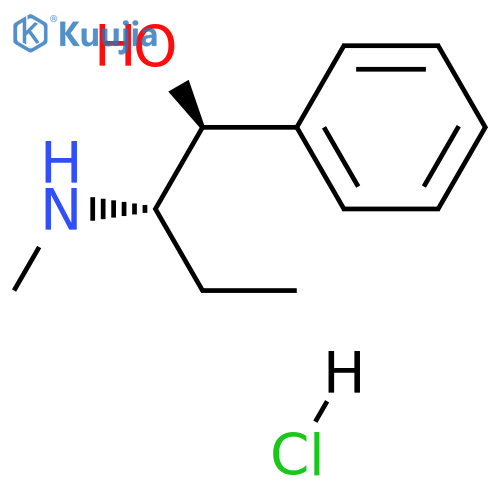Cas no 1246817-96-8 (3-Methyl Pseudoephedrine)

3-Methyl Pseudoephedrine structure
商品名:3-Methyl Pseudoephedrine
CAS番号:1246817-96-8
MF:C11H18ClNO
メガワット:215.719722270966
CID:4580318
3-Methyl Pseudoephedrine 化学的及び物理的性質
名前と識別子
-
- (1S,2S)-2-(methylamino)-1-phenylbutan-1-ol:hydrochloride
- Buphedrone metabolite (hydrochloride) ((-Pseudoephedrine stereochemistry)
- β-Desoxy β-Hydroxy αR-Buphedrone Hydrochloride
- 3-Methyl Pseudoephedrine
-
- インチ: 1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m0./s1
- InChIKey: DBIYVUUUZVZMQD-ACMTZBLWSA-N
- ほほえんだ: [C@@H](C1=CC=CC=C1)(O)[C@@H](NC)CC.[H]Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
3-Methyl Pseudoephedrine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-500ug |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 500ug |
¥1058.00 | 2022-04-26 | |
| TRC | M326150-5mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 5mg |
$ 1097.00 | 2023-04-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-1mg |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 1mg |
¥1594.00 | 2022-04-26 | |
| TRC | M326150-1mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 1mg |
$ 253.00 | 2023-04-17 | ||
| TRC | M326150-10mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 10mg |
$ 1918.00 | 2023-04-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-5mg |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 5mg |
¥7144.00 | 2022-04-26 |
3-Methyl Pseudoephedrine 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1246817-96-8 (3-Methyl Pseudoephedrine) 関連製品
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
